9-Benzyl-9H-carbazole-3-carbaldehyde
Overview
Description
9-Benzyl-9H-carbazole-3-carbaldehyde is a chemical compound with the molecular formula C20H15NO . It has an average mass of 285.339 Da and a mono-isotopic mass of 285.115356 Da . The compound is not intended for human or veterinary use but is used for research purposes.
Synthesis Analysis
The synthesis of 9-Benzyl-9H-carbazole-3-carbaldehyde and its derivatives is a topic of ongoing research. Carbazole moieties can be electropolymerized in two different methods resulting in the formation of poly (2,7-carbazole)s or poly (3,6-carbazole)s derivatives . More detailed information about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of 9-Benzyl-9H-carbazole-3-carbaldehyde consists of a planar carbazole moiety . The carbazole moiety is oriented with respect to the adjacent benzene ring . More detailed information about the molecular structure can be found in the referenced papers .Physical And Chemical Properties Analysis
9-Benzyl-9H-carbazole-3-carbaldehyde has a molecular weight of 285.35 g/mol . The compound has a density of 1.19 g/cm³ . More detailed information about the physical and chemical properties can be found in the referenced papers .Scientific Research Applications
Vibrational and Electronic Spectra Studies
9-Benzyl-9H-carbazole-3-carbaldehyde (HCCD) has been analyzed for its vibrational and electronic spectra. Through X-ray diffraction, FT-IR, FT-Raman, and UV-Vis spectra, the compound's structural properties have been characterized. The study also includes temperature-dependent thermodynamic parameters and natural atomic hybrids calculations, providing insights into the physical and chemical properties of the compound (Wang et al., 2015).
Synthetic Applications
The compound has been utilized in the Vilsmeier-Haack reaction, a key step in synthesizing complex organic compounds like olivacine and ellipticine, which are known for their antitumor properties. This highlights the compound's significance in synthetic organic chemistry, particularly in constructing intricate molecular structures (Yokoyama et al., 1990).
Photophysical Properties
9-Benzyl-9H-carbazole-3-carbaldehyde derivatives have been synthesized and analyzed for their photophysical properties, such as absorption, emission, and quantum yield. These properties are crucial in applications like fluorescence molecular rotors for viscosity sensing and as active emissive layers in organic light-emitting diodes (Telore et al., 2015).
Antimicrobial Activity
Derivatives of 9-Benzyl-9H-carbazole-3-carbaldehyde have been synthesized and tested for their antimicrobial activity. This indicates potential applications of the compound in the field of medicinal chemistry and pharmacology (Ashok et al., 2014).
Molecular Structure and Synthetic Potential
The compound and its derivatives have been explored for their molecular structure and potential in synthesizing novel compounds with interesting electronic and structural properties. These studies are fundamental in advancing the understanding and practical applications of carbazole-based compounds in various fields (Gündoğdu et al., 2017).
Synthesis of Novel Compounds
The compound has been involved in the synthesis of various novel compounds with potential applications in fluorescence probes, pH sensors, and organic semiconductors. These studies demonstrate the versatility of 9-Benzyl-9H-carbazole-3-carbaldehyde in contributing to the development of functional materials and sensors (Cai et al., 2018).
properties
IUPAC Name |
9-benzylcarbazole-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO/c22-14-16-10-11-20-18(12-16)17-8-4-5-9-19(17)21(20)13-15-6-2-1-3-7-15/h1-12,14H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNXZYWQXATWRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C=O)C4=CC=CC=C42 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389080 | |
Record name | 9-Benzyl-3-formylcarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Benzyl-9H-carbazole-3-carbaldehyde | |
CAS RN |
54117-37-2 | |
Record name | 9-Benzyl-3-formylcarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60389080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-Benzylcarbazole-3-carboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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